
Terbium(3+) triformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium(3+) triformate is a coordination compound consisting of terbium ions and formate ligands Terbium is a rare earth element belonging to the lanthanide series, known for its unique luminescent properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Terbium(3+) triformate can be synthesized through the reaction of terbium chloride with formic acid in an aqueous medium. The reaction typically involves dissolving terbium chloride in water, followed by the gradual addition of formic acid under constant stirring. The mixture is then heated to promote the formation of the triformate complex. The resulting product is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality during large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Terbium(3+) triformate undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to terbium(3+) from terbium(4+) using reducing agents.
Substitution: The formate ligands in this compound can be substituted with other ligands, such as β-diketones, to form new coordination complexes.
Common Reagents and Conditions
Oxidation: Ozone, electrochemical oxidation in carbonate, nitrate, or periodate media.
Reduction: Reducing agents like hydrogen gas or metal hydrides.
Substitution: β-diketones, phosphine ligands, and other organic ligands.
Major Products Formed
Oxidation: Terbium(4+) complexes.
Reduction: Terbium(3+) complexes.
Substitution: New terbium coordination complexes with different ligands.
Applications De Recherche Scientifique
Terbium(3+) triformate has several scientific research applications:
Luminescent Materials: Used in the development of luminescent probes and sensors due to its unique photophysical properties.
Biological Probes: Employed in fluorescence analysis for detecting biologically active substances such as ascorbic acid.
Catalysis: Acts as a catalyst in various chemical reactions, including photocatalytic degradation of organic pollutants.
Material Science: Incorporated into metal-organic frameworks for applications in gas adsorption, separation, and sensing.
Mécanisme D'action
The mechanism of action of terbium(3+) triformate involves its ability to form stable coordination complexes with various ligands. The luminescent properties of terbium are enhanced through energy transfer from the ligands to the terbium ion, resulting in characteristic emission spectra. In biological systems, terbium(3+) can interact with signaling molecules, affecting physiological and biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terbium(3+) β-diketonate complexes: Known for their high luminescence and used in similar applications as terbium(3+) triformate.
Europium(3+) triformate: Another lanthanide triformate with similar luminescent properties but different emission spectra.
Gadolinium(3+) triformate: Used in magnetic resonance imaging due to its paramagnetic properties.
Uniqueness
This compound is unique due to its specific luminescent properties, making it highly suitable for applications in luminescent probes and sensors. Its ability to form stable complexes with various ligands also enhances its versatility in different scientific research fields.
Propriétés
Numéro CAS |
3252-57-1 |
|---|---|
Formule moléculaire |
C3H3O6Tb |
Poids moléculaire |
293.98 g/mol |
Nom IUPAC |
terbium(3+);triformate |
InChI |
InChI=1S/3CH2O2.Tb/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
Clé InChI |
FSOYQOQQOQLTDJ-UHFFFAOYSA-K |
SMILES canonique |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Tb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


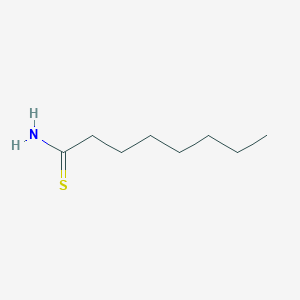
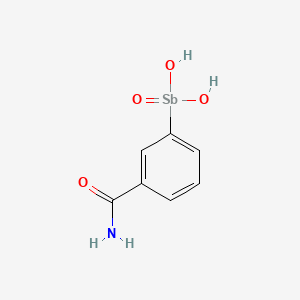
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)
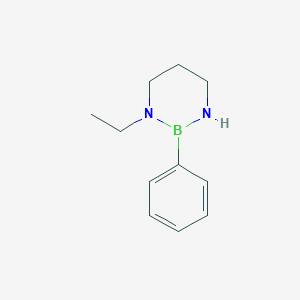

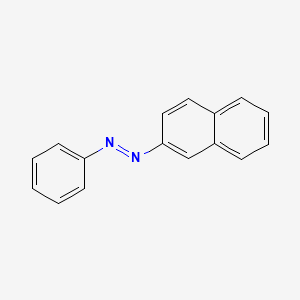
![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
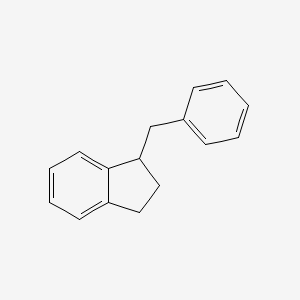
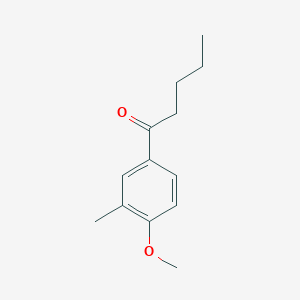

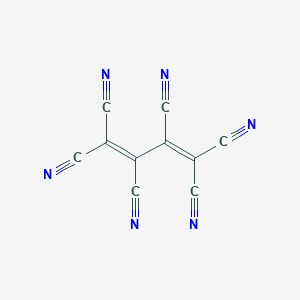

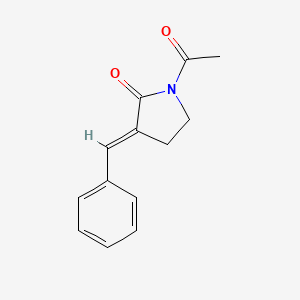
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
